Imidazo[1,2-a]pyridine-6-carbonitrile
Overview
Description
Imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring with a nitrile group at the 6-position. This compound is of significant interest due to its diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .
Scientific Research Applications
Imidazo[1,2-a]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-6-carbonitrile is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry
Mode of Action
Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine derivatives can be involved in various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis (methylthio)-2-nitroethylene and various diamines in a mixture of water and ethanol . This suggests that the reaction environment can play a significant role in the synthesis and possibly the action of these compounds.
Safety and Hazards
Imidazo[1,2-a]pyridine-6-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and wear personal protective equipment .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-6-carbonitrile plays a crucial role in biochemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
This compound exhibits significant effects on various types of cells. For instance, certain derivatives of imidazo[1,2-a]pyridine have shown strong cytotoxic impact against certain cell lines . Moreover, some compounds have been found to inhibit cell proliferation and prevent cell regeneration and metastatic transition .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it has been found to be involved in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Temporal Effects in Laboratory Settings
It has been observed that certain derivatives of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving a mouse model, it was found that certain dosages of a derivative of imidazo[1,2-a]pyridine resulted in a significant reduction of bacterial load .
Transport and Distribution
It is known that certain derivatives of imidazo[1,2-a]pyridine are utilized in the development of covalent inhibitors .
Subcellular Localization
It is known that certain derivatives of imidazo[1,2-a]pyridine are utilized in the development of covalent inhibitors , which suggests that they may be targeted to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-6-carbonitrile typically involves multicomponent reactions. One efficient method is a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. This method involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of environmentally benign solvents and catalyst-free approaches to ensure operational simplicity and clean reaction profiles .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine-6-carbohydrazide
- Pyrido[1,2-a]pyrimidine-7-carbohydrazide
- Imidazo[1,2-a]pyridine-3-carboxamide
Comparison: Imidazo[1,2-a]pyridine-6-carbonitrile is unique due to its nitrile group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide have different functional groups that influence their pharmacological profiles and synthetic applications .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJOKNYELSECDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377462 | |
Record name | imidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106850-34-4 | |
Record name | imidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Imidazo[1,2-a]pyridine-6-carbonitrile derivatives influence their activity against protozoa like T. b. rhodesiense and P. falciparum?
A1: Research indicates that incorporating specific structural modifications to the this compound scaffold significantly impacts its antiprotozoal activity. For instance, replacing the nitrile group with an amidine group and introducing a 5-(4-amidinophenyl)-furan-2-yl substituent at the 2-position of the imidazo[1,2-a]pyridine ring resulted in compounds with potent activity against both T. b. rhodesiense and P. falciparum []. This suggests that these modifications enhance binding to the target, likely DNA, and disrupt crucial cellular processes in the parasites.
Q2: What evidence suggests that these this compound derivatives target DNA in parasites?
A2: The study demonstrated that the synthesized diamidine derivatives exhibited strong DNA binding affinity, as indicated by high ΔTm values []. ΔTm represents the change in melting temperature of DNA upon binding to a ligand. A high ΔTm value indicates strong binding between the compound and DNA. This finding suggests that the antiprotozoal activity of these compounds could stem from their ability to intercalate into parasitic DNA, interfering with DNA replication and transcription, ultimately leading to parasite death.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.